![molecular formula C15H14FN3O3 B14950426 3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)
3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a hydrazinecarbonyl group linked to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.
Coupling with the furan ring: The hydrazinecarbonyl intermediate is then reacted with a furan derivative under specific conditions to form the furan-linked hydrazinecarbonyl compound.
Introduction of the benzamide core: The final step involves the reaction of the furan-linked hydrazinecarbonyl compound with 3-fluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring and fluorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-ethylbenzamide: Similar structure but lacks the hydrazinecarbonyl and furan groups.
N-(Furan-2-ylmethyl)benzamide: Contains the furan ring but lacks the fluorine atom and hydrazinecarbonyl group.
Uniqueness
3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its fluorine-substituted benzamide core, hydrazinecarbonyl group, and furan ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H14FN3O3 |
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Molecular Weight |
303.29 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14FN3O3/c1-10(13-6-3-7-22-13)18-19-14(20)9-17-15(21)11-4-2-5-12(16)8-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+ |
InChI Key |
VYCPSBOVFGHJEV-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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